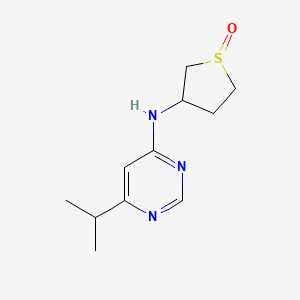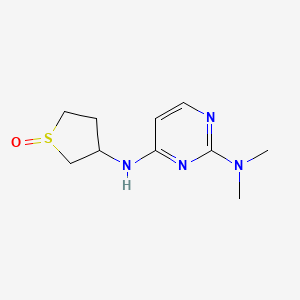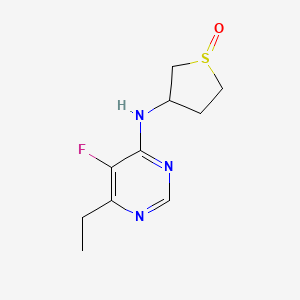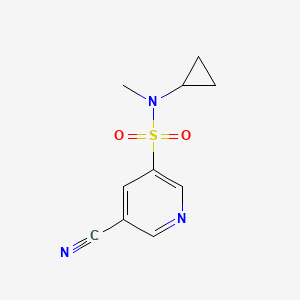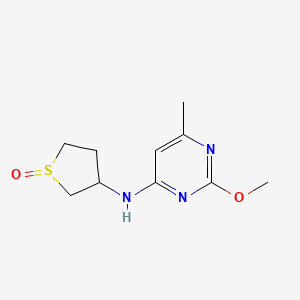![molecular formula C9H18N6O B7025446 N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide](/img/structure/B7025446.png)
N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide is a synthetic organic compound that features a tetrazole ring, which is known for its diverse applications in medicinal chemistry and material science. The compound’s structure includes a butanamide backbone with a tetrazole substituent, making it a unique molecule with potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction of azides with nitriles. The tetrazole ring can be synthesized by reacting 2-methyl-5-aminotetrazole with appropriate alkylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere for carboxylic acids, making it useful in drug design for enhancing metabolic stability and bioavailability.
Material Science: Tetrazole derivatives are used in the development of energetic materials and propellants due to their high nitrogen content and stability.
Biological Studies: The compound can be used as a ligand in coordination chemistry to study metal-ligand interactions and their biological implications.
Mechanism of Action
The mechanism of action of N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-aminotetrazole: A precursor in the synthesis of N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide.
1-methyl-5-aminotetrazole: Another tetrazole derivative with similar chemical properties.
2-methyl-5-nitrotetrazole: A compound with a nitro group that exhibits different reactivity compared to the amino derivative.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and tetrazole groups enhances its stability and reactivity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N6O/c1-6(2)8(9(16)10-3)11-5-7-12-14-15(4)13-7/h6,8,11H,5H2,1-4H3,(H,10,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDARNVKIYCGLRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC)NCC1=NN(N=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
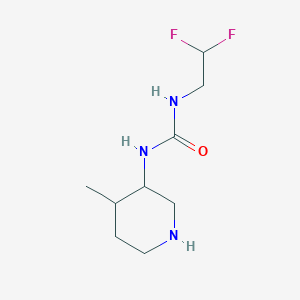
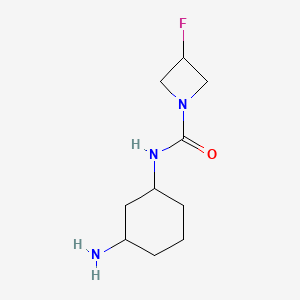
![3-fluoro-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]azetidine-1-carboxamide](/img/structure/B7025370.png)
![1-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea](/img/structure/B7025385.png)
![2-[3-[[(2S,3R)-2-phenyloxolan-3-yl]carbamoyl]phenoxy]acetic acid](/img/structure/B7025392.png)
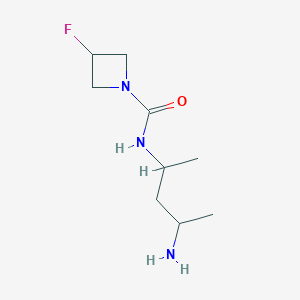
![1-[(2-Hydroxy-1-thiophen-3-ylethyl)amino]-2-methylpropan-2-ol](/img/structure/B7025408.png)
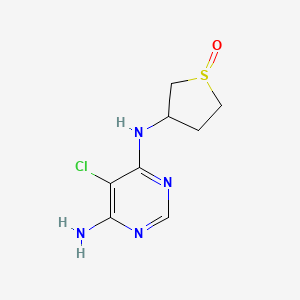
![2-[(4-Ethyl-5-methyl-1,2,4-triazol-3-yl)methyl-propan-2-ylamino]ethanol](/img/structure/B7025417.png)
